molecular formula C14H16N8O B5901556 1-(1,5-Dimethyl-1,2,4-triazol-3-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea

1-(1,5-Dimethyl-1,2,4-triazol-3-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea

Cat. No.: B5901556
M. Wt: 312.33 g/mol
InChI Key: BTNLYSHCPWGBLF-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1,2,4-triazol-3-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8O/c1-10-18-13(20-21(10)2)19-14(23)16-7-11-4-3-5-12(6-11)22-9-15-8-17-22/h3-6,8-9H,7H2,1-2H3,(H2,16,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNLYSHCPWGBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)NC(=O)NCC2=CC(=CC=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-Dimethyl-1,2,4-triazol-3-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Substitution Reactions:

    Urea Formation: The final step involves the reaction of the triazole derivative with an isocyanate or carbamate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to improve yield and purity.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-Dimethyl-1,2,4-triazol-3-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups.

Scientific Research Applications

1-(1,5-Dimethyl-1,2,4-triazol-3-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea has various scientific research applications, including:

    Pharmaceuticals: Potential use as an antifungal, antibacterial, or anticancer agent due to its triazole structure.

    Agrochemicals: Application as a fungicide or herbicide in agricultural settings.

    Materials Science: Use in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethyl-1,2,4-triazol-3-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea involves:

    Molecular Targets: Interaction with enzymes or receptors in biological systems.

    Pathways Involved: Inhibition of specific biochemical pathways, such as ergosterol synthesis in fungi or DNA replication in bacteria.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar biological activities.

    Fluconazole: A triazole antifungal agent used in medicine.

    Tebuconazole: A triazole fungicide used in agriculture.

Uniqueness

1-(1,5-Dimethyl-1,2,4-triazol-3-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea is unique due to its specific substitution pattern and urea linkage, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

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